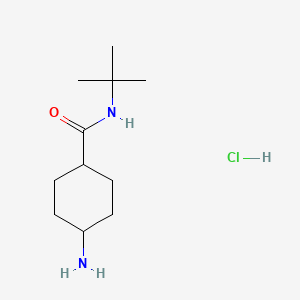![molecular formula C21H19ClFN3O3 B2386168 2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904414-95-4](/img/structure/B2386168.png)
2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The presence of the pyrimidinone ring and the chlorophenoxy group suggests that it might undergo reactions like nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. Properties like solubility, melting point, and boiling point could be predicted using computational chemistry tools .Scientific Research Applications
Anticonvulsant Properties
The compound has been evaluated for its potential anticonvulsant properties. Studies showed that certain pyrimidine derivatives, which share structural similarities with the compound , have been synthesized and tested for their efficacy against seizures induced by different methods. These studies suggest a potential application of the compound in the development of new anticonvulsant drugs. The nature of substituents on the pyrimidine ring, particularly the presence of halogen atoms such as chlorine and fluorine, seems to influence the anticonvulsant activity of these compounds. This indicates that specific modifications to the compound could enhance its therapeutic potential in epilepsy treatment (Murthy & Knaus, 1999).
Antiviral Activity
Another area of application is in the field of antiviral research. Compounds with structural features similar to the compound have been designed as inhibitors of viral replication. For example, derivatives of the pyrimidine nucleoside have been synthesized and tested for their ability to inhibit the replication of the hepatitis C virus. These studies highlight the potential of such compounds to serve as potent and selective inhibitors of viral RNA-dependent RNA polymerase, a key enzyme in the viral replication process. This suggests a promising avenue for the development of new antiviral drugs targeting a variety of viral infections (Clark et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c1-21(2,29-15-6-3-13(22)4-7-15)20(28)25-10-9-17-16(12-25)19(27)26-11-14(23)5-8-18(26)24-17/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBLXLAHPOWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)F)OC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

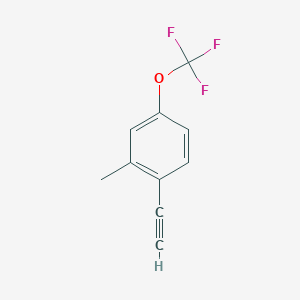


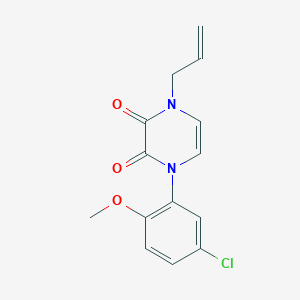
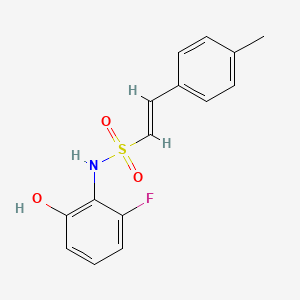

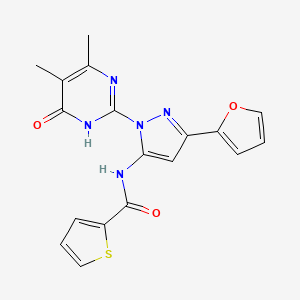
![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)
